(Tert-butylcarbamoyl)methyl 2-chloropyridine-3-carboxylate
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Overview
Description
(Tert-butylcarbamoyl)methyl 2-chloropyridine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butylcarbamoyl group attached to a methyl group, which is further connected to a 2-chloropyridine-3-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (tert-butylcarbamoyl)methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the chlorination of pyridine-3-carboxylic acid to obtain 2-chloropyridine-3-carboxylic acid. This intermediate is then subjected to esterification with tert-butylcarbamoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: (Tert-butylcarbamoyl)methyl 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution: Substituted pyridine derivatives.
Hydrolysis: 2-chloropyridine-3-carboxylic acid and tert-butyl alcohol.
Oxidation: Pyridine N-oxides.
Reduction: Dechlorinated pyridine derivatives.
Scientific Research Applications
(Tert-butylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential in creating advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (tert-butylcarbamoyl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- (Tert-butylcarbamoyl)methyl 2-bromopyridine-3-carboxylate
- (Tert-butylcarbamoyl)methyl 2-fluoropyridine-3-carboxylate
- (Tert-butylcarbamoyl)methyl 2-iodopyridine-3-carboxylate
Comparison:
- Reactivity: The chlorine atom in (tert-butylcarbamoyl)methyl 2-chloropyridine-3-carboxylate is less reactive compared to bromine or iodine, making it more stable under certain conditions.
- Applications: While all these compounds can be used in similar applications, the specific halogen present can influence their reactivity and suitability for particular reactions.
- Uniqueness: The presence of the tert-butylcarbamoyl group provides steric hindrance, which can affect the compound’s interaction with biological targets, potentially leading to unique biological activities.
Properties
IUPAC Name |
[2-(tert-butylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)15-9(16)7-18-11(17)8-5-4-6-14-10(8)13/h4-6H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJKXXKCEGVQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC(=O)C1=C(N=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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